molecular formula C18H16ClNO5S B14113861 3-chloro-N-(4-(7-hydroxy-4-oxo-4H-chromen-3-yl)phenyl)propane-1-sulfonamide

3-chloro-N-(4-(7-hydroxy-4-oxo-4H-chromen-3-yl)phenyl)propane-1-sulfonamide

Cat. No.: B14113861
M. Wt: 393.8 g/mol
InChI Key: TWCFFWBESQCKPU-UHFFFAOYSA-N
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Description

3-chloro-N-(4-(7-hydroxy-4-oxo-4H-chromen-3-yl)phenyl)propane-1-sulfonamide is a complex organic compound that features a chromen-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-(7-hydroxy-4-oxo-4H-chromen-3-yl)phenyl)propane-1-sulfonamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-(7-hydroxy-4-oxo-4H-chromen-3-yl)phenyl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while substitution of the chlorine atom could result in various substituted derivatives.

Scientific Research Applications

3-chloro-N-(4-(7-hydroxy-4-oxo-4H-chromen-3-yl)phenyl)propane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-(7-hydroxy-4-oxo-4H-chromen-3-yl)phenyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxy-3,5-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one
  • 3-(4-hydroxyphenyl)-7-hydroxy-4H-chromen-4-one

Uniqueness

Compared to similar compounds, 3-chloro-N-(4-(7-hydroxy-4-oxo-4H-chromen-3-yl)phenyl)propane-1-sulfonamide is unique due to the presence of the sulfonamide group and the chlorine atom. These functional groups contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C18H16ClNO5S

Molecular Weight

393.8 g/mol

IUPAC Name

3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide

InChI

InChI=1S/C18H16ClNO5S/c19-8-1-9-26(23,24)20-13-4-2-12(3-5-13)16-11-25-17-10-14(21)6-7-15(17)18(16)22/h2-7,10-11,20-21H,1,8-9H2

InChI Key

TWCFFWBESQCKPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)NS(=O)(=O)CCCCl

Origin of Product

United States

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